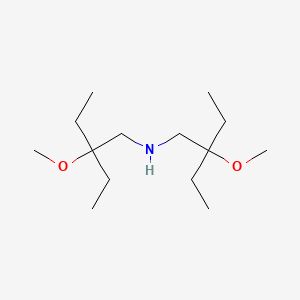
Bis(2-éthyl-2-méthoxybutyl)amine
Vue d'ensemble
Description
Bis(2-ethyl-2-methoxybutyl)amine: is an organic compound with the molecular formula C14H31NO2. It is a type of amine, which is a class of compounds characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is known for its unique structure, which includes two 2-ethyl-2-methoxybutyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Applications De Recherche Scientifique
Chemistry: Bis(2-ethyl-2-methoxybutyl)amine is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, Bis(2-ethyl-2-methoxybutyl)amine is used as an intermediate in the production of polymers, resins, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethyl-2-methoxybutyl)amine typically involves the reaction of 2-ethyl-2-methoxybutanol with ammonia or primary amines under controlled conditions. One common method is the reductive amination of 2-ethyl-2-methoxybutanal using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In industrial settings, Bis(2-ethyl-2-methoxybutyl)amine can be produced through continuous flow processes that ensure high yield and purity. The process involves the use of catalysts to enhance the reaction rate and selectivity. The reaction mixture is typically subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-ethyl-2-methoxybutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitro compounds.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Mécanisme D'action
The mechanism of action of Bis(2-ethyl-2-methoxybutyl)amine involves its interaction with various molecular targets, primarily through its amine group. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Bis(2-methoxyethyl)amine: Similar in structure but with different alkyl groups.
Bis(2-ethylhexyl)amine: Contains longer alkyl chains, leading to different physical and chemical properties.
N,N-Diisopropylethylamine: A tertiary amine with different steric and electronic properties.
Uniqueness: Bis(2-ethyl-2-methoxybutyl)amine is unique due to its specific alkyl groups, which impart distinct steric and electronic characteristics. These properties influence its reactivity and make it suitable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
2-ethyl-N-(2-ethyl-2-methoxybutyl)-2-methoxybutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO2/c1-7-13(8-2,16-5)11-15-12-14(9-3,10-4)17-6/h15H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHWFNUBYBEPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNCC(CC)(CC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B1382390.png)
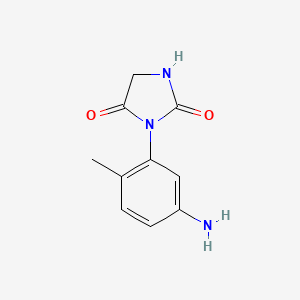
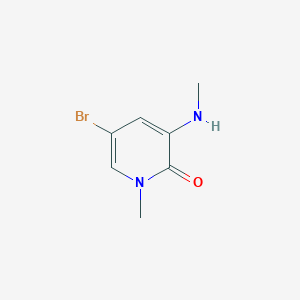
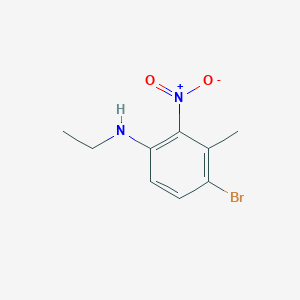
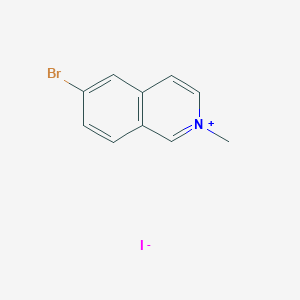



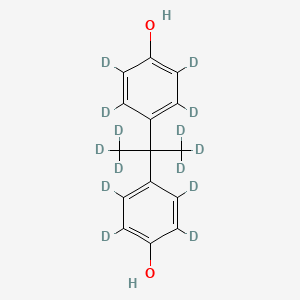
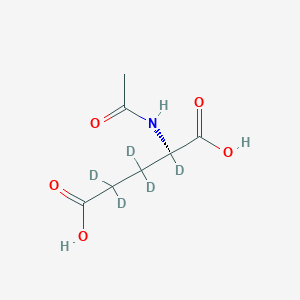

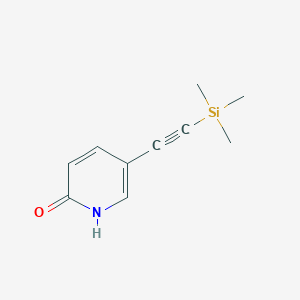
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)
